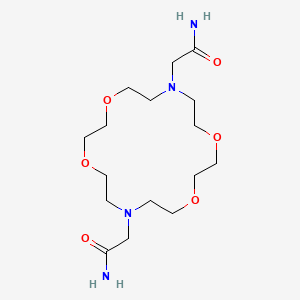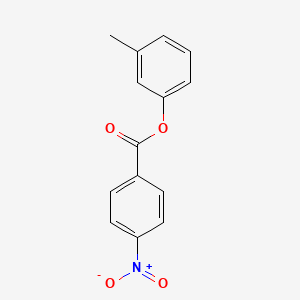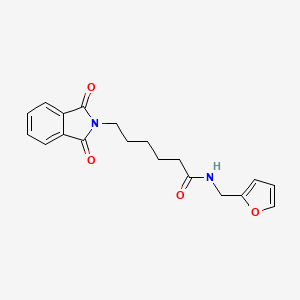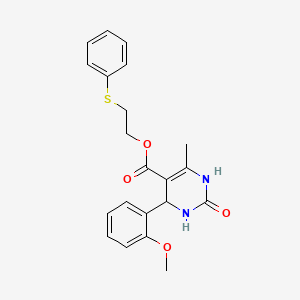
2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile is a complex organic compound with the molecular formula C20H25N3O This compound is known for its unique structural features, which include a pyridine ring substituted with various functional groups such as amino, butyl, methoxyphenyl, propyl, and carbonitrile
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired substitutions on the pyridine ring. Common synthetic routes may include:
Nitration and Reduction: Introduction of the amino group through nitration followed by reduction.
Alkylation: Addition of butyl and propyl groups via alkylation reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Cyanation: Incorporation of the carbonitrile group through cyanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-butyl-4-(2-hydroxyphenyl)-5-propylpyridine-3-carbonitrile
- 2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile
- 2-Amino-6-butyl-4-(2-fluorophenyl)-5-propylpyridine-3-carbonitrile
Uniqueness
2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C20H25N3O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H25N3O/c1-4-6-11-17-14(9-5-2)19(16(13-21)20(22)23-17)15-10-7-8-12-18(15)24-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H2,22,23) |
Clave InChI |
PBUZSHHXSCLVJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2OC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B11702511.png)
![4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol](/img/structure/B11702514.png)


![(1E)-1-[(4-chlorophenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11702545.png)

![(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine](/img/structure/B11702561.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702571.png)
![Methyl 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]propanoate](/img/structure/B11702578.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11702586.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11702603.png)
